molecular formula C12H11FO3S B13271302 4-Ethoxynaphthalene-1-sulfonyl fluoride

4-Ethoxynaphthalene-1-sulfonyl fluoride

Cat. No.: B13271302
M. Wt: 254.28 g/mol
InChI Key: HVPUYKXFXSQALE-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₂H₁₁FO₃S. It is a sulfonyl fluoride derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a sulfonyl fluoride group at the 1-position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxynaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-ethoxynaphthalene with sulfonyl chloride in the presence of a base, followed by fluorination. The reaction conditions typically involve the use of a phase transfer catalyst, such as 18-crown-6-ether, in acetonitrile .

Another method involves the direct fluorosulfonylation of 4-ethoxynaphthalene using fluorosulfonyl radicals. This approach is more efficient and can be carried out under mild reaction conditions using readily available reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxynaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides

Scientific Research Applications

4-Ethoxynaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Chemical Biology: Acts as a covalent probe for the selective modification of proteins and enzymes.

    Pharmaceuticals: Potential use in the development of protease inhibitors and other therapeutic agents.

    Materials Science: Utilized in the synthesis of functional materials with unique properties

Mechanism of Action

The mechanism of action of 4-Ethoxynaphthalene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine. This modification can lead to the inhibition of enzyme activity or the alteration of protein function. The compound’s ability to selectively target specific amino acid residues makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxynaphthalene-1-sulfonyl fluoride
  • 4-Chloronaphthalene-1-sulfonyl fluoride
  • 4-Bromonaphthalene-1-sulfonyl fluoride

Uniqueness

4-Ethoxynaphthalene-1-sulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, the ethoxy group can provide different steric and electronic effects, making it a valuable compound for specific applications in organic synthesis and chemical biology .

Properties

Molecular Formula

C12H11FO3S

Molecular Weight

254.28 g/mol

IUPAC Name

4-ethoxynaphthalene-1-sulfonyl fluoride

InChI

InChI=1S/C12H11FO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3

InChI Key

HVPUYKXFXSQALE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)F

Origin of Product

United States

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